molecular formula C18H16FNO5 B12139604 methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B12139604
M. Wt: 345.3 g/mol
InChI Key: QJXLVBCSSQIKIW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with a molecular formula of C16H14FNO4 This compound is known for its unique chemical structure, which includes a benzoxazine ring and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s ability to interact with biological membranes, while the benzoxazine ring could play a role in binding to enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-fluorophenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 4-[2-(4-fluorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific combination of a benzoxazine ring and a fluorophenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16FNO5

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 4-[2-(4-fluorophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H16FNO5/c1-23-18(22)16-10-20(14-4-2-3-5-15(14)25-16)17(21)11-24-13-8-6-12(19)7-9-13/h2-9,16H,10-11H2,1H3

InChI Key

QJXLVBCSSQIKIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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